6-Deoxy-6-iodo-d-glucopyranose
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Overview
Description
6-Deoxy-6-iodo-d-glucopyranose is a chemically modified glucose molecule where the hydroxyl group at the 6th carbon is replaced by an iodine atom. This compound is part of the broader class of halogenated sugars, which have significant applications in various fields of research and industry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Deoxy-6-iodo-d-glucopyranose typically involves the iodination of a glucose derivative. One common method starts with methyl 2,3,4-tri-O-benzyl-6-deoxy-6-iodo-α-d-glucopyranoside. The key steps include:
Reductive Deiodination: The starting iodide undergoes reductive deiodination under hydrogenolytic conditions to form the desired 6-deoxyglucose functionality.
Industrial Production Methods
For industrial-scale production, the process involves the reaction of 2,3,4-tri-O-benzyl-d-glucopyranoside methyl-6-methanesulfonate to prepare 2,3,4-tri-O-benzyl-6-iodo-methyl-d-glucopyranoside. This is followed by further reactions to prepare 2,3,4-tri-O-benzyl-6-deoxy-methyl-d-glucopyranoside and finally 2,3,4-tri-O-benzyl-6-deoxy-d-glucopyranosyl acid-1,5-lactone .
Chemical Reactions Analysis
Types of Reactions
6-Deoxy-6-iodo-d-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can undergo reductive deiodination to form 6-deoxyglucose.
Common Reagents and Conditions
Hydrogenolytic Conditions: Used for reductive deiodination.
BF3·Et2O and Et3SiH: Used in coupling reactions to construct specific configurations.
Major Products
6-Deoxyglucose: Formed through reductive deiodination.
Scientific Research Applications
6-Deoxy-6-iodo-d-glucopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and other biological molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Deoxy-6-iodo-d-glucopyranose involves its interaction with specific molecular targets. For example, it has been studied for its inhibitory action against enzymes like Taka-amylase A. The compound exhibits mixed-type inhibition, indicating that it can bind to both the enzyme and the enzyme-substrate complex .
Comparison with Similar Compounds
Similar Compounds
6-Deoxy-6-sulfo-d-glucopyranose: A sulfonic acid derivative of glucose.
6-Deoxy-d-glucose: A deoxygenated form of glucose.
Uniqueness
6-Deoxy-6-iodo-d-glucopyranose is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to other deoxy sugars. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C6H11IO5 |
---|---|
Molecular Weight |
290.05 g/mol |
IUPAC Name |
(3R,4S,5S,6S)-6-(iodomethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H11IO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6?/m1/s1 |
InChI Key |
HOPLQCPVSBDZRN-GASJEMHNSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)I |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)I |
Origin of Product |
United States |
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